N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide
Description
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
N-(4-chloro-7-methoxyquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-6(16)15-9-3-7-8(4-10(9)17-2)13-5-14-11(7)12/h3-5H,1-2H3,(H,15,16) |
InChI Key |
WSKZAJMRUPLSID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, acetone) improve reaction kinetics but necessitate strict moisture control. Chloroform is optimal for chlorination due to its low polarity and high boiling point.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility Profile | Biological Activity |
|---|---|---|---|---|---|
| This compound | Quinazoline | 4-Cl, 7-OCH₃, 6-NHCOCH₃ | 251.67 | Moderate (DMSO-soluble) | Kinase inhibition (e.g., EGFR) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | 6-CF₃, 2-NHCOCH₂(3-OCH₃Ph) | ~366.0 | Low (lipophilic) | Antimicrobial/anticancer |
| N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Quinazoline | 6-NO₂, 7-OCH₃, 4-NH-(3-Cl-4-FPh) | 335.45 | Poor (aqueous media) | EGFR inhibition |
| N-(6-Aminohexyl)acetamide | Linear acetamide | NH-(CH₂)₆-NH₂ | 158.24 | High (water-soluble) | Drug delivery carrier |
Key Observations:
Core Structure: The target compound’s quinazoline core contrasts with benzothiazole () and linear acetamide () derivatives. Quinazolines exhibit stronger π-π stacking in kinase binding pockets compared to benzothiazoles, which prioritize membrane penetration via lipophilic CF₃ groups . N-(6-Aminohexyl)acetamide () lacks aromaticity, favoring solubility over target specificity .
Substituent Effects: Chloro and Methoxy Groups: The 4-Cl and 7-OCH₃ groups in the target compound enhance electron-withdrawing effects, stabilizing interactions with kinase ATP-binding sites. In contrast, 6-NO₂ in ’s analog increases reactivity but raises genotoxicity concerns . Trifluoromethyl (CF₃): The CF₃ group in benzothiazole derivatives () enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Solubility: The target compound’s moderate solubility in DMSO aligns with typical quinazoline derivatives, whereas N-(6-Aminohexyl)acetamide’s high aqueous solubility suits formulation in hydrophilic delivery systems .
Functional and Pharmacological Differences
Kinase Inhibition vs. Antimicrobial Activity
Metabolic Stability
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (): The nitro group increases metabolic lability, leading to rapid clearance compared to the acetamide-containing target compound .
Biological Activity
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.67 g/mol. The compound features a quinazoline core with specific substitutions that enhance its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antitumor Activity : Quinazoline derivatives are well-known for their antitumor effects. Research indicates that this compound shows promising inhibitory activity against various cancer cell lines, particularly lung cancer cells (A549 and H1975) .
- EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. In vitro studies demonstrate that it has a binding affinity comparable to established EGFR inhibitors .
- Anti-inflammatory Properties : Quinazoline derivatives have also been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Binding Affinity : Studies indicate that the compound binds effectively to the active site of EGFR, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival .
- Structure-Activity Relationship (SAR) : The presence of both chloro and methoxy groups in the compound enhances its lipophilicity and binding interactions, contributing to its biological efficacy compared to other quinazoline derivatives .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
These findings underscore the potential of this compound as a candidate for further development in cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with functionalized quinazoline precursors. For example, a chloro-substituted quinazoline core is modified via nucleophilic substitution or coupling reactions. Key steps include:
- Introduction of the methoxy group at position 7 via alkylation or demethylation.
- Acetamide linkage at position 6 using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) in polar aprotic solvents (DMF, DMSO) .
- Optimization involves monitoring reaction progress with TLC/HPLC and adjusting catalysts (e.g., Pd for cross-coupling) to improve yields (typically 2–5% in complex routes) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and acetamide integration. Aromatic protons in the quinazoline ring appear as distinct multiplets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 306.05 for C12H11ClN3O2) .
- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .
Q. What biological targets are associated with this compound in preliminary studies?
- Methodology : Initial screens focus on kinase inhibition and antiproliferative activity. Protocols include:
- Enzyme Assays : Testing against EGFR or VEGFR kinases using fluorescence-based assays (IC50 determination) .
- Cell-Based Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (dose range: 1–100 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methoxy positioning) influence the compound’s bioactivity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs:
- Chloro at Position 4 : Enhances electrophilicity, improving kinase binding .
- Methoxy at Position 7 : Increases solubility but may reduce membrane permeability. Analogues like 7-ethoxy show reduced potency, suggesting steric effects .
- Acetamide vs. Ether Linkages : Acetamide improves metabolic stability over ester linkages in vivo .
Q. What are the key challenges in achieving high-purity this compound during synthesis?
- Methodology :
- Byproduct Formation : Chloro-quinazoline intermediates may undergo hydrolysis; mitigate via anhydrous conditions .
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product (>95% purity) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity Effects : Compare batches via HPLC-MS; biological retesting after repurification .
Q. What strategies are used to study the compound’s interaction with cellular targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
